KRCA-0713
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRCA-0713 is a ALK inhibitor.
Wissenschaftliche Forschungsanwendungen
Enhanced Anti-Tumor Activity
KRCA-0713 has shown promising results in enhancing anti-tumor activity, particularly in EML4-ALK positive cancer. Studies reveal that derivatives of this compound, such as KRCA-386, exhibit improved inhibitory activity against ALK mutants commonly found in crizotinib-resistant patients. This is especially significant against challenging mutations like the G1202R mutant. KRCA-386 also demonstrates superior efficacy in in vivo xenograft models, with considerable tumor growth inhibition compared to ceritinib, another ALK inhibitor. The compound's unique ability to inhibit critical kinases for tumor growth, not affected by ceritinib, and its excellent blood-brain barrier penetration make it a potential choice for patients with brain metastases resistant to other treatments (Kang et al., 2016).
Molecular Inhibitory Mechanism Against NSCLC
This compound and its variants, such as KRCA-0080 and KRCA-0087, have been studied for their molecular inhibitory mechanisms against non-small cell lung cancer (NSCLC) harboring EML4-ALK proteins. These compounds, by targeting ALK mutants, suppress cellular signaling pathways like Akt and Erk, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies show significant reduction in tumor size, highlighting the potential of this compound derivatives in NSCLC treatment (Kang et al., 2015).
Use in Anaplastic Large-Cell Lymphoma (ALCL)
This compound, specifically KRCA-0008, has been evaluated for its efficacy in suppressing growth in ALK-positive anaplastic large-cell lymphoma (ALCL). It strongly inhibits the proliferation and survival of NPM-ALK-positive ALCL cells and induces cell cycle arrest and apoptosis. The study demonstrates the compound's effectiveness in in vivo models, suggesting its potential therapeutic value for NPM-ALK-positive ALCL patients (Hwang et al., 2020).
Other ALK Inhibitors and Analogues
Further research has been conducted on various analogs of this compound, including KRCA-0008 and KRCA-0445, exploring their structure-activity relationships and efficacy as ALK inhibitors. These compounds have shown promising results in both enzyme- and cell-based assays and demonstrate potential in pharmacokinetics and in vivo efficacy studies, indicating their relevance in anticancer treatments (Lee et al., 2014), (Kang et al., 2015).
Eigenschaften
CAS-Nummer |
1884321-89-4 |
---|---|
Molekularformel |
C26H32ClN5O3S |
Molekulargewicht |
530.084 |
IUPAC-Name |
N2-(6-amino-3-methoxy-5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C26H32ClN5O3S/c1-15(2)36(33,34)22-9-7-6-8-19(22)30-24-18(27)14-29-25(32-24)31-20-12-16-10-11-23(28)26(3,4)17(16)13-21(20)35-5/h6-9,12-15,23H,10-11,28H2,1-5H3,(H2,29,30,31,32) |
InChI-Schlüssel |
WMLFTPJTSQTLNL-UHFFFAOYSA-N |
SMILES |
ClC1=CN=C(N=C1NC2=CC=CC=C2S(C(C)C)(=O)=O)NC3=C(C=C4C(C)(C)C(N)CCC4=C3)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KRCA-0713; KRCA 0713; KRCA0713. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.